

(+)-Bromocyclen toxicological profile and safety data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Bromocyclen

Cat. No.: B13736657

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(+)-Bromocyclen: A Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bromocyclen is a synthetic organochlorine insecticide belonging to the cyclodiene group. Historically utilized as an ectoparasiticide for livestock, its use has become largely obsolete due to environmental persistence and potential toxicity, characteristic of its chemical class. This technical guide provides a comprehensive overview of the available toxicological and safety data for **(+)-Bromocyclen**. Due to the limited specific data for this compound, this report also incorporates information from the broader class of cyclodiene insecticides to provide a more complete toxicological profile. This document summarizes known quantitative data, outlines relevant experimental protocols, and visualizes the primary mechanism of action.

Chemical and Physical Properties

(+)-Bromocyclen, also known by trade names such as Bromodan and Alugan, is a solid organochlorine compound. It possesses three chiral centers, leading to the potential for multiple stereoisomers, and is typically found as a racemic mixture.

Property	Value	Reference
CAS Number	1715-40-8	[1][2][3][4]
Molecular Formula	C ₈ H ₅ BrCl ₆	[1][3][4]
Molecular Weight	393.75 g/mol	[1][3][4]
Physical State	White solid	
Synonyms	Alugan, Bromodan, Bromociclen	[1][2]

Toxicological Profile

Detailed toxicological studies specifically on **(+)-Bromocyclen** are scarce in publicly available literature. However, based on its classification as a cyclodiene insecticide, its toxicological properties can be inferred from related compounds. The primary target of this class of insecticides is the central nervous system.[5][6][7][8]

Acute Toxicity

The available data on the acute toxicity of **(+)-Bromocyclen** is limited. One study reports a high oral LD₅₀ in rats, suggesting low acute toxicity via ingestion.

Species	Route	LD ₅₀	Reference
Rat	Oral	12500 mg/kg	[1]

Cases of accidental poisoning in animals have been reported, with symptoms including convulsions, indicating neurotoxic effects.[2][9]

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies for **(+)-Bromocyclen** were not identified in the available literature. For the broader class of cyclodiene insecticides, prolonged exposure is associated with hepatotoxicity, neurotoxicity, and developmental toxicity.[4] These compounds are known for their environmental persistence and potential for bioaccumulation.[4][5]

Carcinogenicity

There is no specific data on the carcinogenicity of **(+)-Bromocyclen**. However, most cyclodiene insecticides are classified as possible human carcinogens.[4]

Mutagenicity

No specific mutagenicity studies for **(+)-Bromocyclen**, such as the Ames test, were found in the reviewed literature.

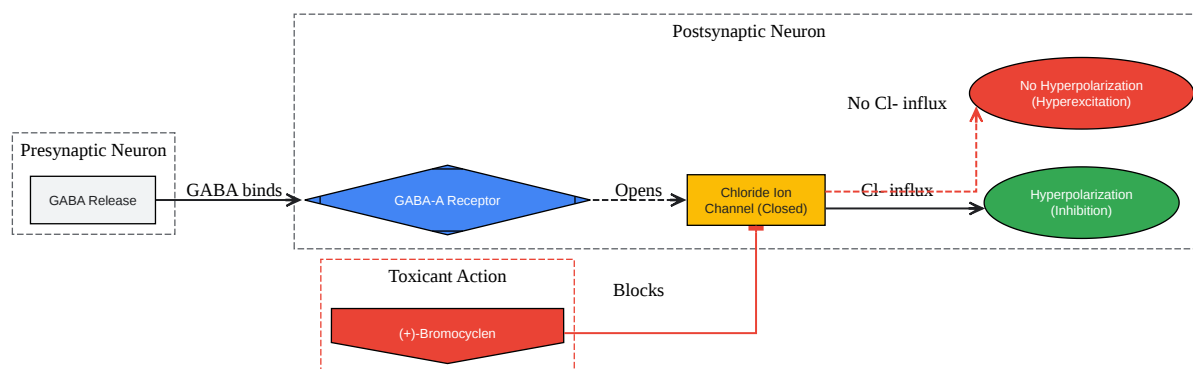
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **(+)-Bromocyclen** is not available. Cyclodienes as a class are known to cause developmental toxicity.[4]

Mechanism of Action: Neurotoxicity

The primary mechanism of toxicity for cyclodiene insecticides, including likely **(+)-Bromocyclen**, is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[6][8][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the GABA-A receptor, GABA opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Cyclodienes act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel.[3][6][10] This action blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA.[3][6] The resulting hyperexcitability of the central nervous system leads to the characteristic symptoms of poisoning, such as tremors and convulsions.[7][8]



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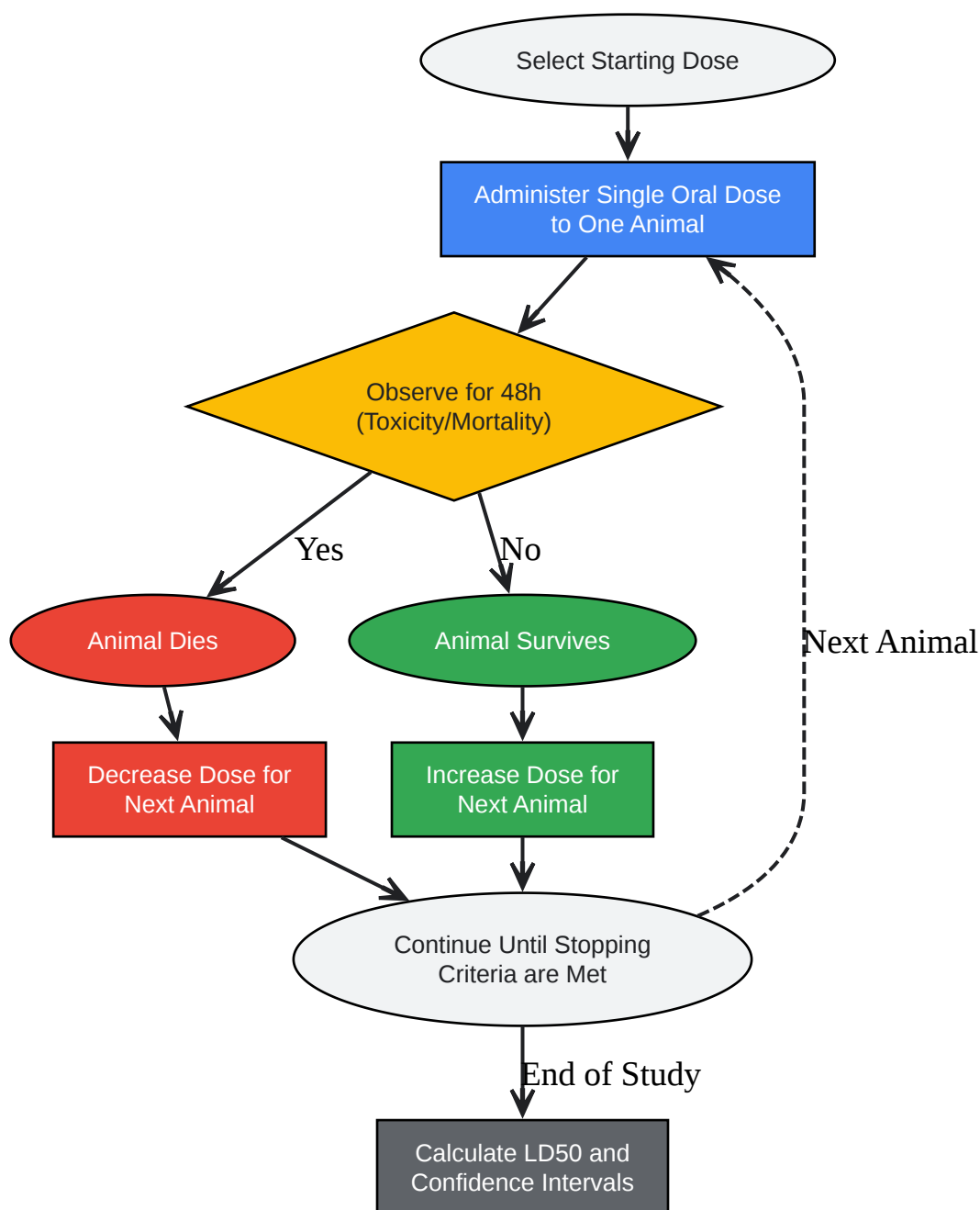
Caption: Proposed mechanism of **(+)-Bromocyclen** neurotoxicity via GABA-A receptor antagonism.

Experimental Protocols

While specific experimental data for **(+)-Bromocyclen** is limited, the following outlines standard methodologies for key toxicological assessments that would be applicable.

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50, is typically determined in rodents (e.g., rats or mice). A common method is the Up-and-Down Procedure (UDP).



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Caption: Workflow for an acute oral toxicity (LD50) study using the Up-and-Down Procedure.

Methodology:

- Animal Model: Typically, young adult female rats are used.
- Dosing: A single animal is dosed with the test substance at a specific starting dose level.

- **Observation:** The animal is observed for a defined period, typically 48 hours, for signs of toxicity and mortality.
- **Dose Adjustment:** If the animal dies, the dose for the next animal is decreased. If the animal survives, the dose is increased.
- **Iteration:** This process is continued until specific stopping criteria are met, which usually involves a set number of dose reversals.
- **Calculation:** The LD50 is then calculated using statistical methods, such as maximum likelihood estimation.

Chronic Toxicity

Chronic toxicity studies aim to characterize the effects of a substance after prolonged and repeated exposure.

Methodology:

- **Animal Model:** Rodents (rats or mice) are commonly used.
- **Dose Levels:** At least three dose levels (low, mid, high) and a control group are used.
- **Administration:** The substance is administered daily, typically mixed in the feed or via gavage, for an extended period (e.g., 90 days to 2 years).
- **Observations:** Regular observations include clinical signs, body weight, food consumption, and detailed hematological and clinical chemistry analyses.
- **Pathology:** At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Carcinogenicity Bioassay

These studies are often combined with chronic toxicity studies to assess the tumorigenic potential of a substance.

Methodology:

- **Animal Model:** Typically conducted in two rodent species (e.g., rats and mice).
- **Duration:** The study duration is typically the lifetime of the animal (e.g., 2 years for rats).
- **Endpoints:** The primary endpoint is the incidence of tumors in treated groups compared to controls. A thorough histopathological examination of all tissues is critical.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

- **Test System:** Several strains of the bacterium *Salmonella typhimurium* that are auxotrophic for histidine are used.
- **Procedure:** The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Reproductive and Developmental Toxicity

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

Methodology:

- **Study Design:** Can range from fertility and early embryonic development studies to multi-generational studies.
- **Exposure:** Animals are exposed to the test substance before and during mating, throughout gestation, and during lactation.
- **Endpoints:** A wide range of endpoints are evaluated, including fertility indices, litter size, pup viability, and developmental landmarks in the offspring.

Safety and Handling

Given the neurotoxic potential of cyclodiene insecticides, appropriate safety precautions should be taken when handling **(+)-Bromocyclen**. This includes the use of personal protective equipment (gloves, lab coat, and eye protection) and working in a well-ventilated area.

Conclusion

The available data on the toxicological profile of **(+)-Bromocyclen** is limited, which is common for older, obsolete pesticides. However, its classification as a cyclodiene insecticide strongly suggests that it is a neurotoxicant that acts as a GABA-A receptor antagonist. While the single reported oral LD50 in rats suggests low acute toxicity, the potential for chronic and other long-term health effects, as seen with other organochlorine compounds, should not be disregarded. Any future research or handling of this compound should be conducted with an understanding of the toxicological properties of its chemical class.

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- To cite this document: BenchChem. [(+)-Bromocyclen toxicological profile and safety data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13736657#bromocyclen-toxicological-profile-and-safety-data]

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